
1-(Isoquinolin-7-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(イソキノリン-7-イル)エタンアミンは、イソキノリン誘導体のクラスに属する化学化合物です。イソキノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く研究されています。この化合物は、イソキノリン環系がエタンアミン基に結合しているため、様々な化学的および薬理学的研究に適した足場となっています。
2. 製法
合成経路と反応条件
1-(イソキノリン-7-イル)エタンアミンの合成は、いくつかの方法で行うことができます。一般的な方法の1つは、ポメランツ-フリッチ反応を使用する方法です。この反応は、芳香族アルデヒドとアミノアセタールを出発物質とし、酸性条件下で環化反応を行い、イソキノリン環を形成します。This reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
工業的製法
イソキノリン誘導体の工業生産は、通常、金属触媒反応を用いた大規模合成が行われます。 For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient method . これらの方法は、大規模生産のためにスケーラブルで費用対効果の高いように設計されています。
3. 化学反応解析
反応の種類
1-(イソキノリン-7-イル)エタンアミンは、次の化学反応など、様々な化学反応を起こします。
酸化: この化合物は酸化されてイソキノリンN-オキシドを生成します。
還元: 還元反応により、イソキノリン環がテトラヒドロイソキノリン誘導体に変化します。
置換: 求電子置換反応により、様々な官能基がイソキノリン環に導入されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過酸があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: ハロゲンやニトロ基などの求電子試薬は、酸性または塩基性条件下で導入できます。
生成される主な生成物
酸化: イソキノリンN-オキシド。
還元: テトラヒドロイソキノリン誘導体。
置換: 使用する求電子試薬に応じて、様々な置換イソキノリン誘導体が生成されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoquinolin-7-yl)ethanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using metal-catalyzed reactions. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient method . These methods are designed to be scalable and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
1-(Isoquinolin-7-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
科学的研究の応用
1-(イソキノリン-7-イル)エタンアミンは、科学研究においていくつかの応用があります。
作用機序
1-(イソキノリン-7-イル)エタンアミンの作用機序は、様々な分子標的との相互作用が関与しています。 Isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interact with receptor tyrosine kinases and other enzymes, modulating various biological pathways .
類似化合物との比較
類似化合物
キノリン: A nitrogen-containing bicyclic compound with similar biological activities.
テトラヒドロイソキノリン: A reduced form of isoquinoline with different pharmacological properties.
キノリンN-オキシド: Oxidized derivatives of quinoline with distinct chemical reactivity.
独自性
1-(イソキノリン-7-イル)エタンアミンは、その特殊な構造により、多様な化学修飾と生物活性が可能であるため、ユニークです。そのエタンアミン基は、官能基化のための追加の部位を提供するため、創薬やその他の用途に適した多用途な足場となっています。
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
1-isoquinolin-7-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-3-2-9-4-5-13-7-11(9)6-10/h2-8H,12H2,1H3 |
InChIキー |
ZIFAZSAZUJPSCT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)C=CN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


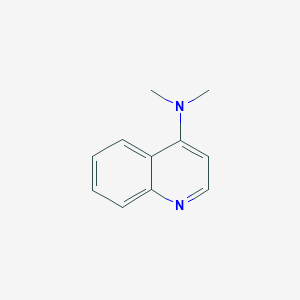
![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
![9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)

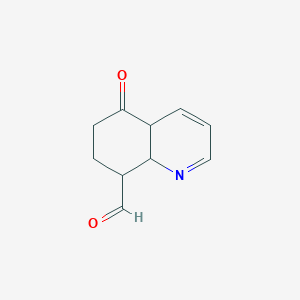
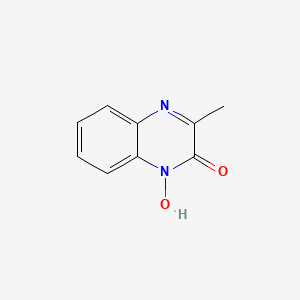
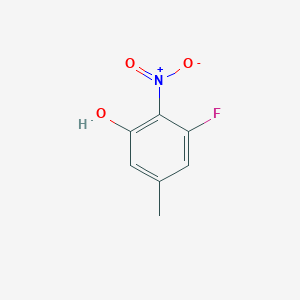
![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)
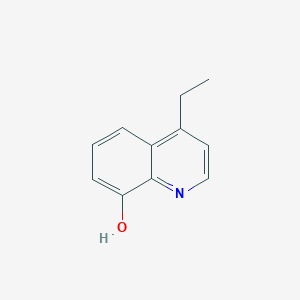

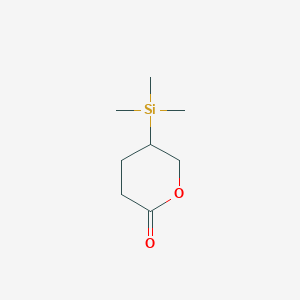
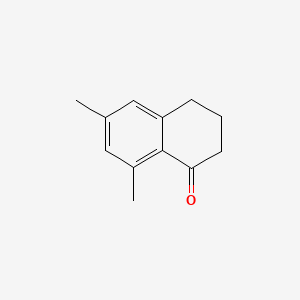
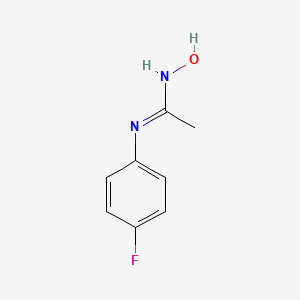
![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
